

An In-depth Technical Guide to the Spectroscopic Identification of (-)-Matairesinol

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Compound of Interest

Compound Name: (-)-Matairesinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and structural elucidation of **(-)-Matairesinol**, a dibenzylbutyrolactone lignan of significant interest for its potential pharmacological activities. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a logical workflow for its characterization.

Spectroscopic Data for (-)-Matairesinol

The unambiguous identification of **(-)-Matairesinol** relies on a combination of one- and two-dimensional NMR techniques, as well as mass spectrometry. While a complete, assigned spectrum for **(-)-Matairesinol** is not readily available in the cited literature, data from closely related compounds like hydroxymatairesinol provide valuable insights into the expected chemical shifts.^{[1][2]} The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for **(-)-Matairesinol** (400 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-2''	6.81 - 6.76	m	
H-5', H-5''	6.65 - 6.63	m	
H-6', H-6''	6.54 - 6.47	m	
H-9a	4.43	dd	9.5, 5.6
H-9b	4.22	dd	9.5, 7.6
OCH ₃	3.79, 3.74	s	
H-7'a, H-7''a	2.79 - 2.72	m	
H-7'b, H-7''b	2.65 - 2.59	m	
H-8'	2.54 - 2.47	m	
H-8	2.54 - 2.47	m	

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for **(-)-Matairesinol**. The assignments for the aromatic protons (H-2', H-5', H-6' and H-2'', H-5'', H-6'') are interchangeable between the two aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data for **(-)-Matairesinol** (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
C-9	179.0
C-1', C-1''	146.9, 146.7
C-3', C-3''	145.7, 144.8
C-4', C-4''	134.0, 129.3
C-6', C-6''	121.9, 119.3
C-2', C-2''	114.0, 113.9
C-5', C-5''	111.0, 107.9
C-7	74.4
C-9'	68.4
OCH ₃	55.7
C-8	46.2
C-8'	46.2
C-7', C-7''	35.0

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for **(-)-Matairesinol**. The assignments for the aromatic carbons are interchangeable between the two aromatic rings.

Table 3: Mass Spectrometry Data for **(-)-Matairesinol**

Technique	Ionization Mode	Observed m/z	Formula	Calculated Mass
HR-ESI-MS	Positive	381.1281 [M+Na] ⁺	C ₂₀ H ₂₂ O ₆ Na	381.1263

The fragmentation of matairesinol in mass spectrometry is not dependent on its stereochemistry.[3] Common fragmentation pathways involve the cleavage of the benzyl

groups and the opening of the lactone ring.[\[3\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of **(-)-Matairesinol**. The following protocols provide a general framework for NMR and MS analysis.

2.1 NMR Spectroscopy Protocol

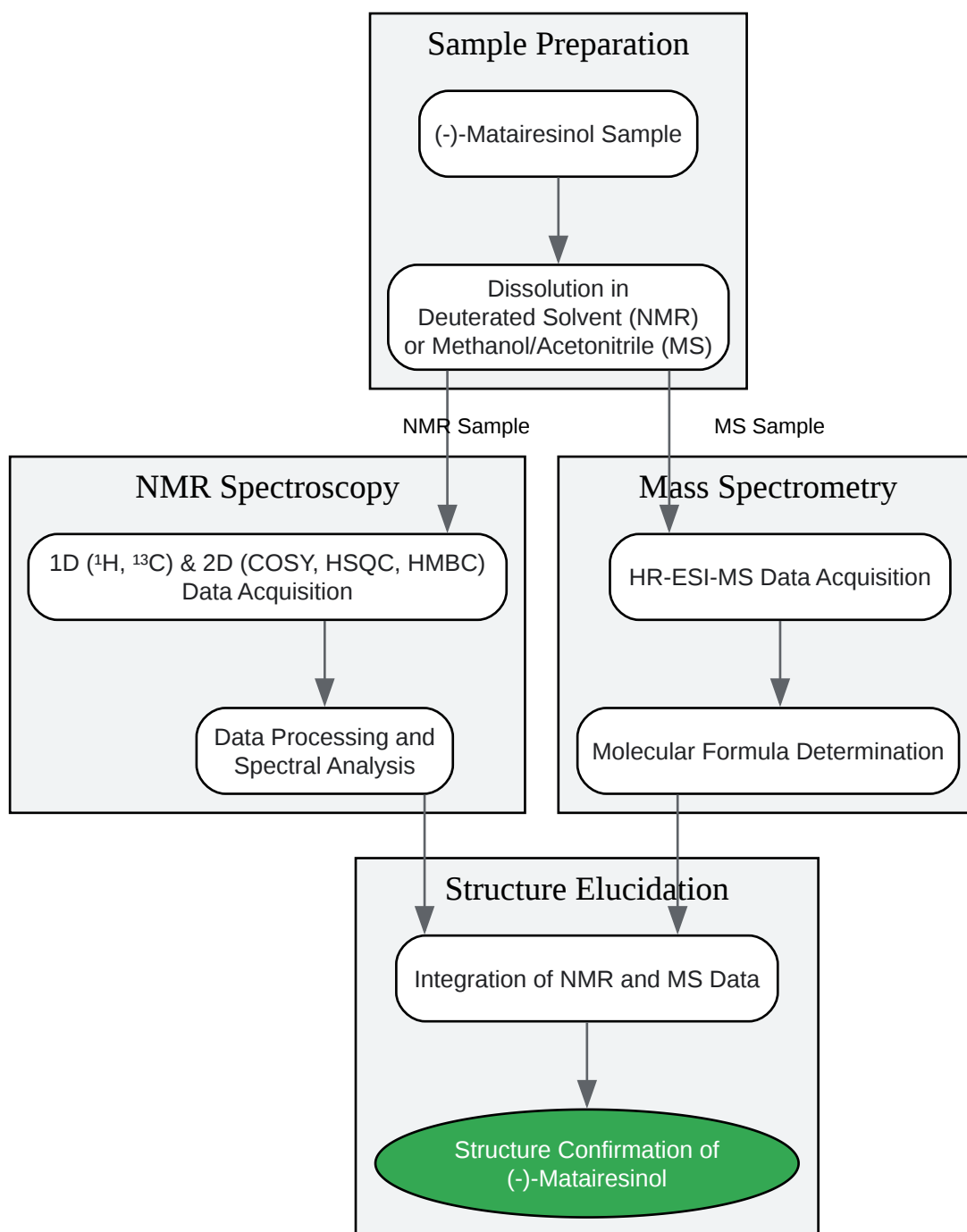
- Sample Preparation:
 - Dissolve a few milligrams of the purified **(-)-Matairesinol** in a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).[\[3\]](#)
 - Add a small amount of a reference standard, like tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[\[3\]](#)
- Data Acquisition:
 - Perform the NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[3\]](#)
 - Acquire a standard one-dimensional ^1H NMR spectrum to determine the proton chemical shifts and coupling constants.
 - Acquire a one-dimensional ^{13}C NMR spectrum to identify the number and types of carbon atoms.
 - Perform two-dimensional NMR experiments for complete structural elucidation:[\[4\]](#)
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.[\[2\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[\[2\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular structure.[\[2\]](#)

2.2 Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve the purified compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the initial mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- Instrumentation and Data Acquisition:
 - Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass determination.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ or adducts like $[\text{M}+\text{Na}]^+$.
 - The mass scan range should be set to cover the expected molecular weight of **(-)-Matairesinol** (358.39 g/mol).^[5]

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **(-)-Matairesinol**.



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